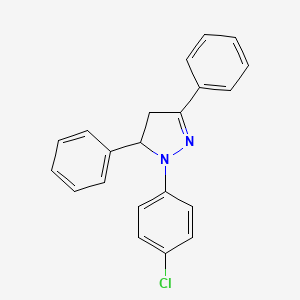

![molecular formula C19H28N2O3S B5202332 1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)

1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related azepane derivatives often involves multi-step reactions, including the use of biphenyloxy-alkyl derivatives of piperidine and azepane, which have shown significant binding properties at human histamine H3 receptors (Łażewska et al., 2017). Another approach includes the 1,3-dipolar cycloaddition reaction of tetrahydropyridines with organic azides to afford piperidylidene-2-sulfonamides (Warren & Knaus, 1987).

Molecular Structure Analysis

Molecular structure analysis has been conducted on various analogs, revealing intricate details about their configuration. For instance, enaminones such as azepan-2-ylidene analogues have been characterized by their hydrogen-bonding patterns, showcasing the complex interplay between molecular structure and physical properties (Balderson et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving azepane derivatives can vary widely, from the synthesis of sulfonyl azides used in diazo transfer reactions (Katritzky et al., 2008) to the generation and alkylation of aziridin-2-yl anions leading to functionalized pyrrolidines, piperidines, and azepanes (Dolfen et al., 2014).

Physical Properties Analysis

The physical properties of azepane derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various fields. For instance, azepanium ionic liquids have been explored for their unique properties, including room temperature liquid ranges and excellent conductivities (Belhocine et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity, chemical stability, and the ability to participate in various chemical reactions, define the versatility of azepane derivatives. The synthesis and study of sulfonyl azides showcase their role as valuable reagents for diazo transfer, highlighting the chemical versatility of azepane-related compounds (Katritzky et al., 2008).

Propriétés

IUPAC Name |

azepan-1-yl-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c1-16-6-8-18(9-7-16)25(23,24)21-14-10-17(11-15-21)19(22)20-12-4-2-3-5-13-20/h6-9,17H,2-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTXHXKFUOQDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

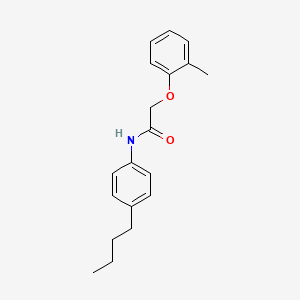

![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5202249.png)

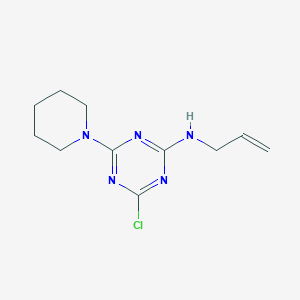

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5202250.png)

![4,4'-[(3,5-dibromo-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5202262.png)

![6-(1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5202266.png)

![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5202298.png)

![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)

![5-(3,4-dimethoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202319.png)

![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)

![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)